5-(Azetidin-3-yl)-1,2-oxazol-3-one;hydrochloride
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Description
5-(Azetidin-3-yl)-1,2-oxazol-3-one;hydrochloride is a useful research compound. Its molecular formula is C6H9ClN2O2 and its molecular weight is 176.6. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity and Clinical Applications
Oxazolidinone Antibiotics : Oxazolidinones, such as Linezolid, represent a class of synthetic antibiotics that are effective against gram-positive bacteria, including multidrug-resistant strains. Linezolid has been compared with vancomycin in the treatment of nosocomial pneumonia, demonstrating equivalent clinical cure rates and microbiological success rates, establishing its role as a well-tolerated and effective treatment for gram-positive bacterial infections (Rubinstein et al., 2001).
Pharmacokinetics and Drug Development
New Oxazolidinone Derivatives : AZD-5847 is another oxazolidinone derivative under development for treating tuberculosis (TB). Studies on AZD-5847's population pharmacokinetics in patients with pulmonary TB suggest it has less favorable PK/PD profiles compared to other drugs like linezolid and sutezolid, which could explain its poor bactericidal activity observed in phase II studies (Alsultan et al., 2017).
Safety and Efficacy in Clinical Trials
Clinical Safety and Imaging Potential : The safety, radiation dosimetry, and SPECT imaging potential of 5-[123I]iodo-3-(2(S)-azetidinylmethoxy)pyridine ([123I]5IA), a ligand for imaging nicotinic acetylcholine receptors in the human brain, have been assessed in healthy subjects. The compound demonstrated acceptable dosimetry and pharmacological safety at doses required for adequate SPECT imaging, suggesting its promise for imaging applications (Ueda et al., 2004).
Properties
IUPAC Name |
5-(azetidin-3-yl)-1,2-oxazol-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c9-6-1-5(10-8-6)4-2-7-3-4;/h1,4,7H,2-3H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXSHMFPWYMCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC(=O)NO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.